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molecular formula C10H9NO2S B8507477 (2-Phenoxythiazol-4-yl)methanol

(2-Phenoxythiazol-4-yl)methanol

Cat. No. B8507477
M. Wt: 207.25 g/mol
InChI Key: JVQGDYICRHZZTO-UHFFFAOYSA-N
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Patent
US04450169

Procedure details

19.1 g of manganese dioxide were added to a solution of 4.6 g of (2-phenoxy-4-thiazolyl)-methanol in 100 ml of benzene and the mixture was stirred at 60° C. for 3 hours and was filtered. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with an 8-2 methylene chloride-ethyl acetate mixture yielded 2.6 g of (2-phenoxy-4-thiazolyl)-methanal melting at 63° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1C=CC=CC=1.[O-2].[O-2].[Mn+4]>[O:1]([C:8]1[S:9][CH:10]=[C:11]([CH:13]=[O:14])[N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1SC=C(N1)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
19.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with an 8-2 methylene chloride-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1SC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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